Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate
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Overview
Description
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate is a derivative of allopregnane, a steroid compound. This compound is characterized by its multiple hydroxyl groups and acetylated positions, making it a significant molecule in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cortisol: One of the primary methods for synthesizing allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one involves the hydrogenation of cortisol using rhodium as a catalyst.
From Bismethylenedioxyhydrocortisone: Another method involves the conversion of bismethylenedioxyhydrocortisone.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes, utilizing high-pressure hydrogen gas and rhodium catalysts to ensure efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group at the 20th position to a hydroxyl group.
Substitution: Acetylation reactions can occur at the hydroxyl groups, forming acetates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride in the presence of a base like pyridine is used for acetylation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism, influencing various biochemical pathways. The acetylated positions enhance its stability and bioavailability, making it a potent molecule for therapeutic applications .
Comparison with Similar Compounds
Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one: The non-acetylated form of the compound.
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one: A stereoisomer with different hydroxyl group orientations.
Uniqueness: Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate is unique due to its acetylated hydroxyl groups, which enhance its chemical stability and biological activity compared to its non-acetylated counterparts .
Properties
CAS No. |
4004-70-0 |
---|---|
Molecular Formula |
C25H38O7 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[2-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17+,18-,19-,20-,22+,23-,24-,25-/m0/s1 |
InChI Key |
QGAODEALOJFHBD-UZMCWQCBSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O |
Origin of Product |
United States |
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